molecular formula C17H18F2N4O B2538634 N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2310017-15-1

N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2538634
CAS No.: 2310017-15-1
M. Wt: 332.355
InChI Key: MKDANDSZACTJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a unique structure that combines a bicyclic octane ring with a pyrazole moiety and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic octane ring, introduction of the pyrazole moiety, and attachment of the difluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to streamline the synthesis, allowing for better control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic ring or the pyrazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the difluorophenyl ring .

Scientific Research Applications

N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group and pyrazole moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The bicyclic octane ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[2.2.1]heptane-8-carboxamide
  • N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[4.2.1]nonane-8-carboxamide

Uniqueness

N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide stands out due to its specific combination of structural features, which confer unique chemical and biological properties. Its difluorophenyl group enhances its stability and binding affinity, while the bicyclic octane ring provides a rigid framework that is not commonly found in similar compounds .

Biological Activity

N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications, particularly as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This compound belongs to a novel class of azabicyclic compounds that have shown promise in managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) levels.

The primary biological activity of this compound is its ability to inhibit NAAA, an enzyme involved in the degradation of endocannabinoids and other lipid mediators. By inhibiting NAAA, the compound increases the levels of PEA, which has anti-inflammatory and analgesic properties. The mechanism is characterized by a non-covalent interaction with the enzyme, allowing for sustained therapeutic effects without the potential drawbacks associated with covalent inhibitors.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has been performed to optimize the biological activity of this class of compounds. Variations in the chemical structure, such as modifications to the azabicyclic core and substitutions on the phenyl ring, have been systematically explored to enhance potency and selectivity.

Table 1: Summary of SAR Findings

Compound IDStructure ModificationIC50 (µM)Selectivity for NAAA
ARN16186Initial Lead0.655Moderate
ARN19689Ethoxymethyl substitution0.042High
ARNXXXXPara-methyl substitution0.150Moderate

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound exhibits low nanomolar inhibitory activity against human NAAA (IC50 = 0.042 µM) . Furthermore, in vivo assessments have shown that this compound effectively reduces inflammation and pain in animal models, supporting its potential application in clinical settings.

Case Study: In Vivo Efficacy

A recent study evaluated the efficacy of this compound in a rat model of inflammatory pain. The results indicated a significant reduction in pain behaviors compared to control groups, correlating with elevated levels of PEA in systemic circulation. These findings suggest that the compound not only inhibits NAAA effectively but also translates into meaningful therapeutic outcomes.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, with high oral bioavailability observed in preclinical models. This profile enhances its potential for development as an oral therapeutic agent.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O/c18-14-3-1-4-15(19)16(14)21-17(24)23-11-5-6-12(23)10-13(9-11)22-8-2-7-20-22/h1-4,7-8,11-13H,5-6,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDANDSZACTJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=C(C=CC=C3F)F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.